5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine
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Overview
Description
5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety
Scientific Research Applications
5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of specialty chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Pyrrolidine Moiety to the Pyridine Ring: This step involves the nucleophilic substitution reaction where the pyrrolidine moiety is introduced to the pyridine ring. Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-5-[(pyrrolidin-2-yl)methoxy]pyridine: Similar structure but lacks the methyl group on the pyridine ring.
5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine is unique due to the presence of both a methoxy group and a pyrrolidine moiety on the pyridine ring, which imparts distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug discovery and development.
Properties
IUPAC Name |
5-methyl-2-(pyrrolidin-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-5-11(13-7-9)14-8-10-3-2-6-12-10/h4-5,7,10,12H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQFKZNMBVIDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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